2,5-Dimethyl-2,3-dihydropyridazin-3-one is a heterocyclic organic compound belonging to the pyridazinone family. It features a pyridazine ring with two methyl groups at the 2 and 5 positions and a carbonyl group at the 3 position. The compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving hydrazine derivatives and suitable carbonyl precursors. It has been studied for its pharmacological properties, particularly in relation to anticonvulsant and antihypertensive activities.
2,5-Dimethyl-2,3-dihydropyridazin-3-one is classified as a dihydropyridazinone, which is a subclass of pyridazines. Pyridazines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound can also be categorized under pharmaceutical intermediates due to its relevance in drug synthesis.
The synthesis of 2,5-Dimethyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. One common method includes:
The synthesis can be monitored using Thin Layer Chromatography (TLC) to determine the completion of reactions. The purification of the final product is often achieved through recrystallization from solvents like ethanol or acetone, ensuring high purity levels.
The molecular structure of 2,5-Dimethyl-2,3-dihydropyridazin-3-one consists of:
The molecular formula for 2,5-Dimethyl-2,3-dihydropyridazin-3-one is . The compound's molecular weight is approximately 138.17 g/mol.
2,5-Dimethyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions (temperature and pressure) to optimize yields and minimize by-products. Characterization of products is performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
The biological activity of 2,5-Dimethyl-2,3-dihydropyridazin-3-one may involve several mechanisms:
Studies have shown that derivatives of pyridazinones exhibit significant biological activities, including reductions in mean arterial pressure in animal models when tested for antihypertensive properties.
2,5-Dimethyl-2,3-dihydropyridazin-3-one is a structurally distinct heterocyclic compound characterized by a six-membered ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 3. Its molecular formula is C₆H₈N₂O, with methyl substituents at the 2 and 5 positions, as confirmed by PubChem data [4]. The SMILES notation (CC1=CC(=O)N(N=C1)C) and InChIKey (YYMGSACPTAPTGY-UHFFFAOYSA-N) provide precise descriptors for its chemical identity [4]. This scaffold belongs to the dihydropyridazinone subclass, where partial saturation between N2 and C3 reduces aromaticity compared to fully unsaturated pyridazines. Consequently, the ring exhibits unique electronic properties: The C3 carbonyl group introduces polarity, while the adjacent N2 nitrogen acts as a hydrogen-bond acceptor. The 2-methyl group enhances steric bulk near N2, potentially influencing molecular recognition in biological targets, and the 5-methyl group may contribute to hydrophobic interactions.
Predicted physicochemical properties reveal key characteristics relevant to drug design:
Table 1: Key Molecular Properties of 2,5-Dimethyl-2,3-dihydropyridazin-3-one
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₈N₂O | PubChem CID 12200173 |
Molecular Weight | 124.14 g/mol | Calculated |
SMILES | CC1=CC(=O)N(N=C1)C | PubChem |
Predicted CCS [M+H]⁺ | 120.6 Ų | PubChemLite |
Topological Polar Surface Area | 25.8 Ų | Calculated from structure |
Pyridazinone derivatives have evolved from synthetic curiosities to validated pharmacophores in modern drug discovery. Early pyridazine chemistry (1950s–1980s) primarily explored antihypertensive agents like hydralazine (a phthalazine, structurally related to pyridazine) [2]. The 1990s saw interest in pyridazinones for cardiac therapeutics, exemplified by levosimendan, a pyridazinone-dinitrile derivative acting as a calcium sensitizer [2]. However, the breakthrough for pyridazine cores came with FDA approvals of relugolix (GnRH antagonist, 2020) and deucravacitinib (TYK2 inhibitor, 2022), both incorporating 3-aminopyridazine as a critical binding element [2].
Notably, the 2,5-dimethyl substitution pattern differentiates this compound from clinically used pyridazinones. For instance:
The 2,5-dimethyl-2,3-dihydropyridazin-3-one scaffold itself remains preclinical but shares key pharmacophoric elements with these drugs, particularly the hydrogen-bond accepting capacity of the N2-C=O motif.
Table 2: Evolution of Key Pyridazinone-Containing Therapeutics
Drug (Approval Year) | Core Pyridazinone Structure | Therapeutic Target | Structural Distinction from 2,5-Dimethyl Analogs |
---|---|---|---|
Hydralazine (1953) | Phthalazine | Vasodilator | Fused benzene ring, no ketone |
Levosimendan (2000s) | Phenyl-dihydropyridazinone | Cardiac Ca²⁺ sensitizer | Phenylcarbonohydrazonoyl substituent |
Relugolix (2020) | 3-Aminopyridazine | GnRH receptor antagonist | Fully unsaturated, 3-amino group |
Deucravacitinib (2022) | 3-Aminopyridazine | Allosteric TYK2 inhibitor | Amino group at C3, fused ring system |
The bioactivity of pyridazinone derivatives is exquisitely sensitive to substituent regiochemistry. The 2,5-dimethyl configuration in 2,5-dimethyl-2,3-dihydropyridazin-3-one confers distinct advantages:
In MAO-B inhibition studies, analogs featuring 2,5-disubstitution patterns exhibit enhanced selectivity over MAO-A. This is attributed to optimal van der Waals contacts within the MAO-B hydrophobic cleft, facilitated by the 5-methyl group’s positioning relative to the catalytic flavin adenine dinucleotide (FAD) cofactor . The 2-methyl group further prevents N2-mediated off-target interactions. Notably, replacing the 5-methyl with bulkier groups (e.g., aryl) diminishes activity, highlighting the precision required in substituent placement.
Comparative molecular field analysis (CoMFA) of pyridazinone derivatives confirms that small alkyl groups at C5 maximize steric complementarity with MAO-B’s entrance cavity, while C2 alkylation improves metabolic stability by shielding the adjacent nitrogen from oxidative metabolism . This regiochemical advantage underpins ongoing research into 2,5-dimethyl analogs for neurodegenerative disorders.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5